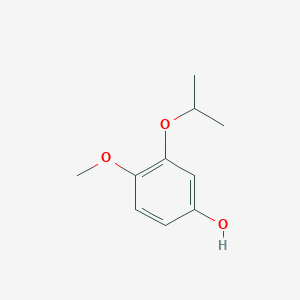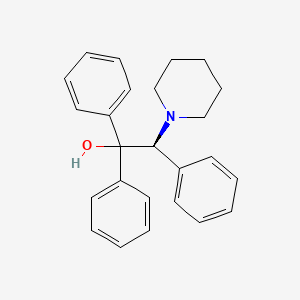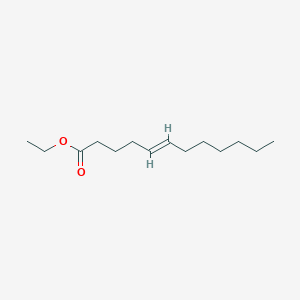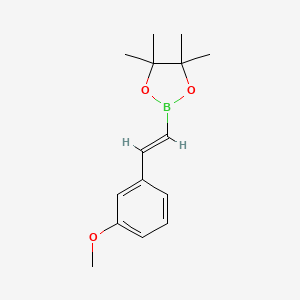
3,5-Dichloro-4-propoxybenzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-propoxybenzaldehyde consists of a benzene ring with chlorine atoms at positions 3 and 5, an aldehyde group (CHO) at position 4, and a propoxy (C3H7O) side chain. The InChI code for this compound is: 1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
3,5-Dichloro-4-propoxybenzaldehyde has been utilized in the synthesis of structurally significant compounds. For instance, reactions of 4-chlorobenzohydrazide with 3,5-dichloro-2-hydroxybenzaldehyde have afforded isostructural hydrazone compounds. These reactions underscore the chemical versatility and potential of this compound derivatives in creating compounds with significant structural and potentially functional attributes, as demonstrated through X-ray crystallography (Xiao-ling Wang, Z. You, & Che Wang, 2011). Similarly, the preparation of 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide from 3,5-dichloro-2-hydroxybenzaldehyde highlights its role in synthesizing compounds with distinct intermolecular hydrogen bonding (Chuangao Zhu, Yijun Wei, & Qi-Yong Zhu, 2008).
Solubility and Solvation Analysis
The study of 3,5-dibromo-4-hydroxybenzaldehyde in various solvent systems, including ethanol and acetonitrile, provides insights into solubility behavior, solvent effects, and preferential solvation. These findings can offer a deeper understanding of similar compounds like this compound in different solvents, aiding in the development of solvent systems for reactions and crystallizations (Changfei Zhu et al., 2020).
Photophysical and Spectroscopic Studies
The exploration of photophysical properties of related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, in various solvents and conditions, reveals the influence of intramolecular charge transfer and hydrogen bonding on emission behavior. These studies can inform on the photophysical properties of this compound derivatives, guiding their potential applications in optical materials and sensors (T. Stalin & N. Rajendiran, 2005).
Molecular Structure and Electronic Analysis
Investigations into the molecular structure, electronic properties, and spectroscopic analysis of compounds akin to this compound, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, provide valuable data on molecular geometry, electronic transitions, and potential functional applications. These insights can be pivotal for the design and synthesis of new materials with desired electronic and optical properties (Y. Sheena Mary et al., 2015).
Safety and Hazards
- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions.
Propiedades
IUPAC Name |
3,5-dichloro-4-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQFJHOZOWLBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2,9-diazaspiro[5.5]undecane 2hcl](/img/structure/B3043442.png)
![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)


![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)




![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)


![[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3043464.png)